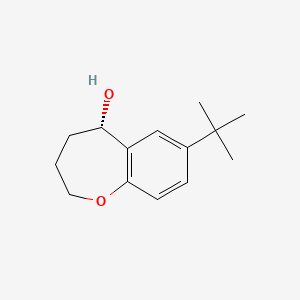

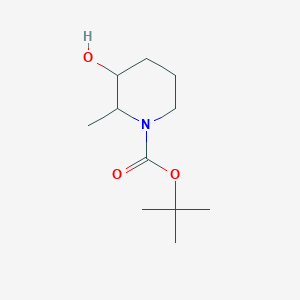

(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Descripción general

Descripción

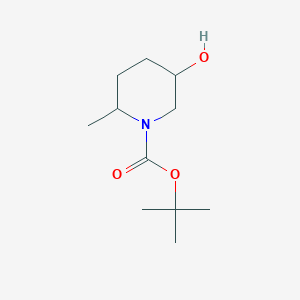

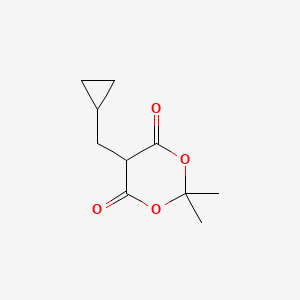

“(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a chemical compound with the CAS Number: 1423040-68-9 . It has a molecular weight of 220.31 .

Molecular Structure Analysis

The molecule contains a total of 37 bonds, including 17 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds . It also contains 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 aromatic ether .Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.31 g/mol . It contains 20 Hydrogen atoms, 14 Carbon atoms, and 2 Oxygen atoms . The chemical formula of the compound can be written as: C14H20O2 .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

- The compound has been explored in the synthesis of muscarinic receptor antagonists, particularly targeting M3 receptors. This involves processes like base-promoted addition and ring-closing metathesis to prepare derivatives with potential pharmacological applications (Bradshaw et al., 2008).

Role in Total Synthesis of Cryptophycin-24

- It is a crucial component in the synthesis of cryptophycin-24 (Arenastatin A), a compound with significance in cancer research. The process involves key steps like Noyori reduction and Frater alkylation, demonstrating its utility in complex organic synthesis (Eggen et al., 2000).

Solid-Phase Preparation for GPCR-Targeted Scaffolds

- Solid-phase strategies utilize the compound for synthesizing benzazepine derivatives, which are vital in G-protein coupled receptor (GPCR) targeted drug development. This approach highlights its role in creating diverse pharmacologically active structures (Boeglin et al., 2007).

Development of Alpha-Sympathomimetic and Anorexigenic Agents

- The compound serves as a precursor in the synthesis of agents with alpha-sympathomimetic and anorexigenic activities. This demonstrates its importance in developing drugs that influence appetite and cardiovascular functions (Tandon et al., 2004).

Intermediary in Synthesis of Medicinal Compounds

- It acts as an intermediate in the synthesis of various medicinal compounds, illustrating its broad applicability in pharmaceutical chemistry. This includes its role in synthesizing benazepril hydrochloride, an ACE inhibitor (Hassan et al., 2007).

Contribution to Conformational Analysis and Odor Chemistry

- The compound's derivatives have been used in conformational analysis related to the synthesis of odoriferous compounds, specifically targeting the lily-of-the-valley-type odor. This reflects its versatility in fields beyond conventional pharmaceuticals (Yoshii et al., 2001).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Propiedades

IUPAC Name |

(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-14(2,3)10-6-7-13-11(9-10)12(15)5-4-8-16-13/h6-7,9,12,15H,4-5,8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJGEBOJJBLVMS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)